4-Cyano-4'-hydroxybiphenyl (CAS 19812-93-2) is a bifunctional organic compound featuring a rigid biphenyl core, a terminal hydroxyl (-OH) group for chemical derivatization, and a terminal cyano (-CN) group. This specific combination of functional groups makes it a critical precursor for materials where both reactivity and specific electronic properties are required. It is most notably established as a foundational intermediate in the synthesis of the cyanobiphenyl class of thermotropic liquid crystals, such as 5CB, and as a monomer for creating specialty polymers. [REFS-1, REFS-2]
Procuring a close structural analog, such as 4,4'-dihydroxybiphenyl or 4-hydroxybiphenyl, is functionally inadequate for the primary applications of this compound. Substituting with 4,4'-dihydroxybiphenyl eliminates the cyano group, which is essential for generating the strong dipole moment and high dielectric anisotropy required for liquid crystal display (LCD) materials. [1] Conversely, substituting with 4-hydroxybiphenyl removes the second functional handle needed for polycondensation reactions and also fails to provide the performance benefits of the cyano moiety. The value of 4-cyano-4'-hydroxybiphenyl lies in the non-interchangeable combination of the hydroxyl group's reactivity for building larger molecules and the cyano group's critical role in defining the electronic and phase behavior of the final product.
The electron-withdrawing nature of the para-cyano group significantly increases the acidity of the phenolic proton compared to non-cyanated analogs. For example, 4-cyanophenol has a pKa of approximately 8.0, whereas the pKa of unsubstituted phenol is 10.0. [1] This represents a 100-fold increase in acidity. This enhanced acidity in 4-cyano-4'-hydroxybiphenyl facilitates deprotonation, allowing for the use of milder bases and potentially lower temperatures in nucleophilic substitution reactions like Williamson ether synthesis, a key step in producing liquid crystal materials.
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | ~8.0 (by direct analogy to 4-cyanophenol) |
| Comparator Or Baseline | Phenol: 10.0 |
| Quantified Difference | ~2 pKa units (100x greater acidity) |
| Conditions | Aqueous solution. Data for phenol and 4-cyanophenol used to demonstrate the electronic effect of the para-cyano group. |
This higher reactivity can translate to lower manufacturing costs, reduced side-product formation, and greater process efficiency, which are key procurement considerations.
4-Cyano-4'-hydroxybiphenyl is the direct and essential starting material for synthesizing entire families of commercially significant liquid crystals, including the 4-cyano-4'-alkoxybiphenyls (nOCB series). The synthesis proceeds via etherification of the hydroxyl group. [1] These materials, along with the related alkylated nCB series, were foundational to the development of stable, room-temperature nematic mixtures (e.g., E7) that enabled the widespread adoption of twisted nematic LCD technology. [2] Alternative precursors that lack either the hydroxyl or cyano group cannot be used in this direct, high-yield synthesis route.
| Evidence Dimension | Precursor Suitability for nOCB Synthesis |
| Target Compound Data | Direct, one-step conversion to target mesogen core via etherification. |
| Comparator Or Baseline | 4,4'-Dihydroxybiphenyl or 4-Hydroxybiphenyl: Cannot form the target nOCB structure in a comparable process. |
| Quantified Difference | Enables synthesis vs. Fails to produce target molecule. |
| Conditions | Williamson ether synthesis or similar O-alkylation conditions. |
For buyers in the liquid crystal or advanced materials sectors, this compound is not an optional component but the specified, enabling raw material for established synthesis pathways.
When used as a monomer in polyethers or polyesters, the rigid biphenyl core of 4-cyano-4'-hydroxybiphenyl contributes to high thermal stability. Comparatively, polymers based on 4,4'-dihydroxybiphenyl (biphenol) are known to have significantly higher glass transition temperatures (Tg) and thermal stability than those based on more flexible monomers like Bisphenol A. [1] The addition of the strongly polar, rigid cyano group in 4-cyano-4'-hydroxybiphenyl further restricts segmental chain motion, which is expected to increase Tg beyond that achievable with 4,4'-dihydroxybiphenyl alone, leading to materials with enhanced performance at elevated temperatures.
| Evidence Dimension | Glass Transition Temperature (Tg) Contribution |
| Target Compound Data | High (Rigid biphenyl core plus strong polar cyano group restricts chain motion). |
| Comparator Or Baseline | 4,4'-Dihydroxybiphenyl-based polymers: High (Rigid biphenyl core). Bisphenol A-based polymers: Lower (Flexible isopropylidene link). |
| Quantified Difference | Qualitatively higher Tg contribution than non-cyanated biphenyls and significantly higher than flexible bisphenols. |
| Conditions | In high-performance polymers like polyarylates, polysulfones, or polyethers. |
For developing advanced polymers, selecting this monomer provides a direct route to materials with superior thermal stability, a critical requirement for electronics, aerospace, and automotive applications.
This compound is the correct choice for the synthesis of 4-alkoxy-4'-cyanobiphenyl (nOCB) liquid crystals. Its structure provides the necessary hydroxyl handle for straightforward O-alkylation to build homologous series of mesogens with specific clearing points and high dielectric anisotropy for use in LCDs and other electro-optic devices. [1]
Use as a specialty monomer to introduce rigid, polar cyano-biphenyl units into polymer backbones like poly(aryl ether)s or polyesters. This is indicated when the primary material requirement is a higher Tg and improved thermal stability compared to polymers made from standard biphenols or bisphenols. [2]
Ideal for synthetic routes requiring the efficient formation of an aryl ether bond. The enhanced acidity of the hydroxyl group allows for reactions to proceed under milder basic conditions than required for less acidic phenols like 4-hydroxybiphenyl, potentially improving yields and simplifying purification for fine chemical or pharmaceutical intermediate synthesis.
Acute Toxic;Irritant